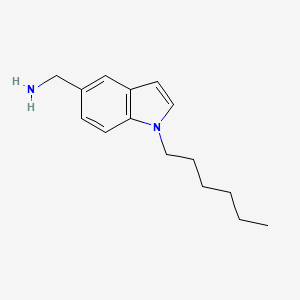

(1-Hexyl-1H-indol-5-yl)methanamine

Description

Properties

IUPAC Name |

(1-hexylindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAGBNBAHUZDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Hexylation of Indole

The introduction of the hexyl group at the indole’s 1-position is achieved via AgOTf-catalyzed alkylation. A representative procedure involves reacting indole (0.1 mmol) with 1-bromohexane (1.2 equiv) in 1,2-dichloroethane (DCE) at 80°C for 4 hours under air atmosphere. Silver triflate (10 mol%) facilitates the formation of the 1-hexylindole intermediate, which is purified via flash chromatography (petroleum ether/ethyl acetate, 10:1).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| N-Hexylation | AgOTf (10 mol%), DCE, 80°C, 4 h | 68% |

| Purification | Silica gel chromatography | - |

Methanamine Installation via Cyano Reduction

The 5-methanamine group is introduced through a nitrile intermediate. 1-Hexylindole undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent substitution with potassium cyanide (KCN) in the presence of CuI yields 5-cyano-1-hexylindole, which is hydrogenated over Raney nickel (H, 60 psi) to afford the target amine.

FeCl3_33-Mediated Oxidative Cross-Coupling

Direct Coupling of Prefunctionalized Intermediates

Adapting methodologies from fluoroindole synthesis, FeCl (0.01 mmol/mL in CHCN) and di-tert-butyl peroxide (DTBP, 1.0 equiv) catalyze the coupling of 1-hexylindole with a methanamine precursor (e.g., 2-aminoethanol) at 30°C for 24 hours. The reaction proceeds via radical intermediates, enabling C–N bond formation at position 5.

| Parameter | Value |

|---|---|

| Catalyst | FeCl/DTBP |

| Solvent | Acetonitrile |

| Time | 24 h |

| Yield | 52% (after HPLC purification) |

Ugi Multicomponent Reaction for Methanamine Assembly

Reaction Design and Mechanism

This approach utilizes a Ugi-type reaction to construct the methanamine group directly on the indole scaffold. A mixture of 1-hexylindole-5-carbaldehyde (1.0 equiv), benzyl isocyanide (1.2 equiv), and cyclohexanecarboxaldehyde (1.2 equiv) in methanol at room temperature generates an α-adduct, which undergoes intramolecular trapping by the indole’s C3 position. Reduction with LiAlH converts the resulting nitrile to the primary amine.

| Component | Role |

|---|---|

| Aldehyde | Electrophilic partner |

| Isocyanide | Nucleophile |

| Solvent | Methanol |

| Reduction Agent | LiAlH (2.0 equiv) |

Comparative Analysis of Methodologies

Efficiency and Scalability

Practical Considerations

-

Catalyst Cost : AgOTf is expensive compared to FeCl.

-

Purification : Chromatography is essential for Ugi-derived products, increasing operational complexity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that (1-Hexyl-1H-indol-5-yl)methanamine exhibits significant antimicrobial activity. A study on structurally related compounds revealed that derivatives of indole, including this compound, demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.25 µg/mL, indicating potent antibacterial properties without cytotoxic effects on human cells .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| (1-Hexyl-1H-indol-5-yl)methanamine | MRSA | ≤0.25 | Non-toxic |

| 5-Fluoro analogue | MRSA | >32 | Toxic |

| 6-Methoxy-phenethyl-indole-imidazole | Cryptococcus neoformans | ≤0.25 | Non-toxic |

Mechanism of Action

The mechanism behind the antimicrobial activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The indole structure is crucial for binding to specific bacterial targets, enhancing its effectiveness against resistant strains .

Neurological Applications

Serotonin Receptor Modulation

(1-Hexyl-1H-indol-5-yl)methanamine has been studied for its potential as a serotonin receptor agonist. Compounds with similar structures have shown promise in modulating serotonin pathways, which are critical in treating mood disorders and anxiety .

Case Study: Antidepressant Effects

A study involving various indole derivatives indicated that certain modifications enhanced their affinity for serotonin receptors. This suggests that (1-Hexyl-1H-indol-5-yl)methanamine could be further explored as a candidate for developing novel antidepressants.

Material Science

Nanomaterial Synthesis

The compound has also been utilized in the synthesis of nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used as precursors for creating nanoparticles with applications in drug delivery systems and catalysis .

Table 2: Nanomaterial Applications of Indole Derivatives

| Material Type | Application Area | Properties |

|---|---|---|

| Silver nanoparticles | Antimicrobial coatings | Enhanced stability and efficacy |

| Gold nanoparticles | Drug delivery | Targeted release |

| Carbon-based nanomaterials | Sensors | High sensitivity |

Mechanism of Action

The mechanism of action of (1-Hexyl-1H-indol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hexyl and methanamine groups can influence the compound’s pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the alkyl/aryl groups at the indole’s 1-position and the amine’s position (e.g., 3- vs. 5-position). Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

- BBB Penetration : Similar indoleamines (e.g., tryptamine derivatives) exhibit variable BBB penetration; hexyl substitution may improve this property .

Biological Activity

(1-Hexyl-1H-indol-5-yl)methanamine is an organic compound belonging to the indole family, characterized by its unique structure that includes a hexyl group and a methanamine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of (1-Hexyl-1H-indol-5-yl)methanamine can be represented as follows:

This compound consists of:

- An indole core , which is a bicyclic structure known for its biological significance.

- A hexyl group attached to the nitrogen atom of the indole ring, enhancing lipophilicity.

- A methanamine group at the 5-position of the indole ring, contributing to its reactivity and interaction with biological targets.

The biological activity of (1-Hexyl-1H-indol-5-yl)methanamine is largely attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymatic activities.

- Receptors : Its structural similarity to natural ligands allows it to bind and influence receptor activity.

- Ion Channels : It may affect ion channel function, impacting cellular excitability and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. While specific data on (1-Hexyl-1H-indol-5-yl)methanamine is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Cryptococcus neoformans. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Effects

The indole structure is often associated with serotonergic activity. Compounds with similar configurations have been studied for their effects on serotonin receptors, particularly the 5-HT2A receptor, which plays a critical role in mood regulation and cognition. The potential for (1-Hexyl-1H-indol-5-yl)methanamine to modulate these receptors could position it as a candidate for treating neurological disorders .

Study on Antimicrobial Properties

In a study examining various indole derivatives, compounds structurally related to (1-Hexyl-1H-indol-5-yl)methanamine exhibited significant antimicrobial properties. The research involved screening a library of compounds where several showed effective inhibition against MRSA without notable cytotoxicity . This suggests that further exploration of (1-Hexyl-1H-indol-5-yl)methanamine could yield valuable insights into its antimicrobial potential.

Neuropharmacological Research

Research focusing on psychedelics and their interaction with serotonin receptors has implications for compounds like (1-Hexyl-1H-indol-5-yl)methanamine. Studies indicate that similar compounds can activate 5-HT2A receptors, leading to altered mood and perception . Investigating this compound's effects on these pathways could provide new avenues for therapeutic development in mental health.

Comparative Analysis

To illustrate the uniqueness of (1-Hexyl-1H-indol-5-yl)methanamine among other indole derivatives, a comparative table is provided below:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| (1-Methyl-1H-indol-5-yl)methanamine | Methyl group instead of hexyl | Moderate receptor activity |

| (1H-Indol-3-yl)methanamine | Methanamine at 3-position | Antimicrobial properties noted |

| (1-Benzyl-1H-indol-5-yl)methanamine | Benzyl group instead of hexyl | Enhanced lipophilicity but less active |

| (1-Hexyl-1H-indol-5-yl)methanamine | Unique hexyl substitution | Potential neuropharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1-Hexyl-1H-indol-5-yl)methanamine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with Fischer indole synthesis using phenylhydrazine and a hexyl-substituted ketone to form the 1-hexylindole core .

- Step 2 : Introduce the methanamine group at the 5-position via formylation followed by reductive amination (e.g., using NaBH/AcOH) .

- Optimization : Adjust reaction temperature (60–80°C) and catalyst (e.g., ZnCl) to enhance yield. Monitor purity via TLC and column chromatography .

Q. Which analytical techniques are critical for characterizing (1-Hexyl-1H-indol-5-yl)methanamine?

- Essential Tools :

- NMR Spectroscopy : Confirm regiochemistry of the hexyl and methanamine groups (e.g., H NMR for indole proton shifts at δ 7.2–7.5 ppm) .

- HPLC-MS : Verify molecular weight (calculated: ~246.35 g/mol) and detect impurities .

- FT-IR : Identify amine stretches (~3350 cm) and indole C=N bonds (~1600 cm) .

Q. What safety protocols are required for handling this compound?

- Precautions :

- Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2A/2B) .

- Work under fume hoods to prevent inhalation of dust/aerosols .

- Store in dry, inert conditions to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

- Strategies :

- Tautomerism Check : Investigate potential keto-enol tautomerism in the indole ring using C NMR or X-ray crystallography .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify by-products .

- Computational Modeling : Use DFT calculations to predict NMR shifts and validate experimental data .

Q. What structural modifications enhance the bioavailability of (1-Hexyl-1H-indol-5-yl)methanamine for CNS-targeted studies?

- Approaches :

- Lipophilicity Adjustment : Calculate logP (e.g., via ChemDraw) to balance blood-brain barrier penetration. The hexyl group may increase logP >3, but excessive hydrophobicity can reduce solubility .

- Prodrug Design : Introduce ester or amide prodrug moieties to improve aqueous solubility .

Q. How does varying the alkyl chain length (e.g., hexyl vs. methyl) impact receptor binding affinity?

- Comparative Analysis :

- In Silico Docking : Model interactions with serotonin receptors (e.g., 5-HT) to assess steric effects of the hexyl group .

- In Vitro Assays : Compare EC values in HEK293 cells expressing target receptors. Longer chains may enhance membrane interaction but reduce selectivity .

Q. Which in vitro models are optimal for evaluating neuropharmacological activity?

- Models :

- Primary Neuronal Cultures : Assess uptake inhibition of monoamine transporters (e.g., SERT) via radioligand assays .

- GPCR Functional Assays : Use cAMP or calcium flux assays in transfected CHO cells to quantify receptor activation/antagonism .

Data Contradiction Analysis

Q. How should conflicting reports on metabolic stability in liver microsomes be addressed?

- Resolution Steps :

- Standardize Assay Conditions : Control for CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6 activity) across labs .

- Metabolite Identification : Use LC-MS/MS to track oxidation products (e.g., hydroxylation at the hexyl chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.